SM-433 XIAP BIR3 Binding Affinity Compared to Clinical-Stage Smac Mimetics
SM-433 hydrochloride demonstrates binding to the XIAP BIR3 protein with an IC50 of <1 μM [1]. In cross-study comparison, this affinity is less potent than clinical-stage comparators: LCL161 inhibits XIAP with an IC50 of 35 nM in HEK293 cells , while the bivalent Smac mimetic SM-164 binds XIAP containing both BIR2 and BIR3 domains with an IC50 of 1.39 nM [2]. Birinapant exhibits a Kd of 45 nM for XIAP [3]. SM-433 therefore occupies a distinct potency tier within the IAP antagonist landscape.
| Evidence Dimension | XIAP binding affinity |
|---|---|
| Target Compound Data | IC50 <1 μM (1000 nM) |
| Comparator Or Baseline | LCL161 IC50 = 35 nM; SM-164 IC50 = 1.39 nM; Birinapant Kd = 45 nM |
| Quantified Difference | SM-433 is approximately 29-fold less potent than LCL161, >700-fold less potent than SM-164, and >20-fold less potent than birinapant |
| Conditions | Biochemical binding assays as reported in respective sources; SM-433 data from patent WO2008128171A2 |
Why This Matters
This establishes SM-433 as a reference tool compound for studying XIAP engagement in the sub-micromolar range, distinct from both nanomolar-potency clinical candidates and inactive controls.
- [1] Wang S, et al. Diazo bicyclic smac mimetics and the uses thereof. WO2008128171A2, 2008. View Source
- [2] Lu J, Bai L, Sun H, et al. SM-164: a novel bivalent Smac mimetic that induces apoptosis and tumor regression by concurrent targeting of XIAP and cIAP. Cancer Res. 2008;68(22):9384-9393. View Source
- [3] Condon SM, Mitsuuchi Y, Deng Y, et al. Birinapant, a Smac-mimetic with improved tolerability for the treatment of solid tumors and hematological malignancies. J Med Chem. 2014;57(9):3666-3677. View Source
